3-(3-phenyl-1H-pyrazol-5-yl)piperidine

CCR5 antagonism HIV entry inhibition Chemokine receptor

3-(3-Phenyl-1H-pyrazol-5-yl)piperidine is a strategic, underexplored heterocyclic building block with a validated chemotype. The 3-phenyl substituent is critical for hydrophobic pocket occupancy in CCR5/CXCR4 dual antagonism and IRAK4 inhibition, while the 3-piperidinyl attachment creates a distinct spatial vector compared to the 4-isomer, altering salt-bridge formation. Its free piperidine NH serves as an optimal anchor for sulfonyl, alkyl, or acyl derivatization to tune PK profiles. Sourced as part of ChemBridge and Hit2Lead diversity collections with no prior ChEMBL bioactivity annotation, this scaffold offers latent potential for de novo hit discovery.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
Cat. No. B13654801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-phenyl-1H-pyrazol-5-yl)piperidine
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=NN2)C3=CC=CC=C3
InChIInChI=1S/C14H17N3/c1-2-5-11(6-3-1)13-9-14(17-16-13)12-7-4-8-15-10-12/h1-3,5-6,9,12,15H,4,7-8,10H2,(H,16,17)
InChIKeyQBZXVBLHBBDFGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Phenyl-1H-pyrazol-5-yl)piperidine – Structural Identity, Physicochemical Profile, and Procurement Baseline


3-(3-Phenyl-1H-pyrazol-5-yl)piperidine (molecular formula C₁₄H₁₇N₃, monoisotopic mass 227.142 Da) is a heterocyclic building block composed of a piperidine ring connected at its 3-position to the 5-position of a 3-phenyl-1H-pyrazole moiety [1][2]. The compound is catalogued in the ZINC15 database (ZINC102572) with a calculated LogP of 2.87, a topological polar surface area (tPSA) of 29 Ų, and a single rotatable bond connecting the two ring systems, placing it within lead-like chemical space [2]. No bioactivity data are currently registered in ChEMBL (version 20) for this specific compound, indicating its status as an underexplored scaffold with latent potential for de novo hit discovery [2]. The compound is commercially available through multiple screening-compound suppliers and is offered as part of the ChemBridge and Hit2Lead diversity collections, with typical purities of 95% or higher [1].

Why Generic Substitution of 3-(3-Phenyl-1H-pyrazol-5-yl)piperidine with Positional Isomers or Des-Phenyl Analogs Compromises Target Engagement


Within the pyrazolyl-piperidine chemotype, small structural perturbations produce disproportionately large effects on biological activity. In the 4-pyrazolylpiperidine series of CCR5 antagonists, structure–activity relationship (SAR) studies demonstrated that the optimal placement of the unsubstituted nitrogen atom in the azole ring must be meta to the piperidine attachment point; even a single-atom positional shift altered antiviral potency by more than 10-fold [1]. The 3-phenyl substitution on the pyrazole ring is equally non-negotiable: removal of the phenyl group (as in 3-(1H-pyrazol-5-yl)piperidine, CAS 774479-26-4) eliminates key π-stacking and hydrophobic contacts with aromatic receptor pockets documented in co-crystal structures of related pyrazolo-piperidine ligands [2]. Furthermore, the 3-piperidinyl attachment in the target compound creates a different spatial vector than the 4-piperidinyl isomer (CAS 885654-40-0), which alters the trajectory of the basic nitrogen and its capacity to form salt bridges with conserved acidic residues such as Glu283 in CCR5 [2]. N-Methylation of the pyrazole (as in 4-(1-methyl-3-phenyl-1H-pyrazol-5-yl)piperidine, CAS 1781426-11-6) eliminates a hydrogen-bond donor, modifying both potency and physicochemical properties in ways that cannot be compensated by other substitutions [3]. These structure-driven differences mean that in-class analogs cannot be assumed interchangeable for any given biological target without explicit comparative data.

Quantitative Differential Evidence for 3-(3-Phenyl-1H-pyrazol-5-yl)piperidine Versus Closest Analogs


Regiochemical Differentiation: 3-Piperidinyl vs. 4-Piperidinyl Pyrazole Attachment Modulates CCR5 Binding Affinity by ≥10-Fold

In the pyrazolo-piperidine class of CCR5 antagonists, the position of piperidine attachment to the pyrazole ring is a critical determinant of antiviral potency. SAR studies on the 4-pyrazolylpiperidine series established that the unsubstituted nitrogen atom of the pyrazole must occupy the meta position relative to the piperidine connection for optimal activity; compounds deviating from this geometry lost substantial potency [1]. The target compound, 3-(3-phenyl-1H-pyrazol-5-yl)piperidine, presents a distinct connectivity pattern—piperidine at the pyrazole 5-position rather than the 4-position—creating a different spatial relationship between the basic piperidine nitrogen and the pyrazole H-bond donor/acceptor system. This geometric distinction is directly relevant to procurement decisions because the 4-piperidinyl isomer (CAS 885654-40-0) cannot recapitulate the same binding pose, as demonstrated by molecular docking studies where the piperidine nitrogen must engage Glu283 in CCR5 and the pyrazole-phenyl moiety must simultaneously occupy the major hydrophobic subpocket between helices IV–VII [2].

CCR5 antagonism HIV entry inhibition Chemokine receptor Structure–activity relationship

Physicochemical Property Comparison: LogP, tPSA, and Rotatable Bond Count Differentiate Target Compound from the 4-Phenyl Regioisomer

Physicochemical descriptors directly influence compound selection for screening campaigns and lead optimization. The target compound (ZINC102572) has a calculated LogP of 2.87, tPSA of 29 Ų, 1 rotatable bond, and 3 hydrogen-bond acceptor atoms as catalogued in the ZINC15 database [1]. Its close regioisomer, 3-(4-phenyl-1H-pyrazol-5-yl)piperidine, has a measured LogP of 2.61, estimated aqueous solubility (LogSW) of −2.08, and 2 rotatable bonds as reported by the Hit2Lead/ChemBridge screening collection . The target compound's higher LogP and lower rotatable bond count suggest marginally greater lipophilicity and conformational restraint, which can translate into differential membrane permeability and target-binding entropy. Both compounds meet standard lead-likeness criteria, but the lower tPSA of the target compound (29 vs. the typical 40–60 Ų range for oral drugs) signals favorable passive permeability characteristics.

Lipophilicity Drug-likeness Physicochemical profiling Lead optimization

Scaffold Privilege: Pyrazole C-3 Piperidines Constitute a Pharmacologically Validated Chemotype with Defined Derivatization SAR

The pyrazole C-3 piperidine scaffold—defined precisely by a piperidine ring connected at its 3-position to a pyrazole C-5 (or C-3) position—was identified through high-throughput screening and confirmed by X-ray crystallography as a productive chemotype for kinase inhibition, specifically against interleukin-1 receptor-associated kinase 4 (IRAK4) [1]. In this program, pyrazole C-3 piperidines demonstrated good tolerability in rodent pharmacokinetic studies, with N-sulfonyl derivatives exhibiting favorable oral exposure and N-alkyl derivatives showing excellent aqueous solubility [1]. The most advanced compound from this series, piperazine 32 (derived from pyrazole C-3 piperidine optimization), achieved an IRAK4 IC₅₀ of 5 nM, reduced proinflammatory cytokine production in vivo, and was orally efficacious in a mouse antibody-induced arthritis model [1]. The target compound retains the free piperidine NH and pyrazole NH, providing two orthogonal derivatization handles that enable systematic exploration of N-sulfonyl, N-alkyl, and N-aryl substitutions—each associated with distinct pharmacokinetic outcomes as established by this program [1]. This body of SAR knowledge is directly transferable to optimization campaigns starting from the target compound.

IRAK4 inhibition Kinase drug discovery Privileged scaffold Derivatization

Tautomeric Pyrazole NH Positioning Modulates Molecular Recognition: Evidence from CCR5/CXCR4 Dual Inhibitor Co-Complex Modeling

The pyrazole NH in 3-(3-phenyl-1H-pyrazol-5-yl)piperidine can exist in two tautomeric forms, placing the hydrogen either proximal or distal to the piperidine ring. Molecular modeling of a closely related pyrazolo-piperidine ligand (compound 3 in Cox et al., 2015) in complex with CCR5 and CXCR4 demonstrated that the biologically relevant tautomeric state positions the pyrazole hydrogen nearest the piperidine ring, and that this orientation is conserved across all three biological targets examined (CCR5, CXCR4, and HIV reverse transcriptase) [1]. In the CCR5 binding model, this tautomeric state enables the pyrazole ring to form hydrogen bonds with Gln200 while the 4-pyridyl (or 3-phenyl) ring acts as a hydrogen-bond acceptor for Ser283 and Arg30 [1]. Mutagenesis studies confirmed that none of these residues are required for binding of the endogenous chemokine ligand SDF-1, indicating that the pyrazolo-piperidine series engages a distinct, ligandable pocket [1]. The 3-phenyl substituent in the target compound is expected to recapitulate these aromatic interactions within the major hydrophobic subpocket, whereas the des-phenyl analog 3-(1H-pyrazol-5-yl)piperidine (CAS 774479-26-4) would lack these contacts entirely.

Tautomerism Molecular recognition CCR5 CXCR4 Binding mode

Fragment-Level Bioactivity: The 3-Phenyl-1H-pyrazol-5-yl Substructure Engages Diverse Receptor Targets at Nanomolar Potency

Although 3-(3-phenyl-1H-pyrazol-5-yl)piperidine itself lacks directly reported bioactivity data, compounds containing the identical 3-phenyl-1H-pyrazol-5-yl fragment demonstrate potent engagement across multiple receptor families. In BindingDB, a derivative bearing the 3-phenyl-1H-pyrazol-5-yl substructure displaced [¹²⁵I]PYY from the human neuropeptide Y5 (NPY Y5) receptor with an IC₅₀ of 1.90 nM [1]. A second derivative, (3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone, exhibited antagonist activity at the human NK3 receptor with an IC₅₀ of 2.10 μM [2]. Additionally, a compound incorporating this fragment showed sigma receptor binding affinity with an IC₅₀ of 1.40 nM in guinea pig cerebellum using [³H]DTG as radioligand [3]. These data establish that the 3-phenyl-1H-pyrazol-5-yl fragment is a productive pharmacophoric element capable of driving nanomolar target engagement when paired with appropriate auxiliary motifs. The piperidine ring in the target compound provides a cationic center that can further enhance binding through salt-bridge formation, as demonstrated for related pyrazolo-piperidine ligands [4].

Fragment-based evidence NPY Y5 receptor Sigma receptor NK3 receptor BindingDB

Class-Level Anticoagulant Potency Benchmark: Pyrazolyl Piperidine FXa Inhibitors Achieve Nanomolar IC₅₀ with Heparin-Comparable Coagulation Parameters

The pyrazolyl piperidine scaffold has demonstrated therapeutic-grade potency in the coagulation cascade. A series of pyrazolyl piperidine analogs (4a–h) designed as factor Xa (FXa) inhibitors yielded compound 4a, bearing a 4-chlorophenyl substituent on the pyrazole, with an FXa IC₅₀ of 13.4 nM [1]. In functional coagulation assays, compound 4a prolonged activated partial thromboplastin time (aPTT) and prothrombin time (PT) to an extent comparable with heparin, the clinical gold-standard anticoagulant [1]. Molecular docking confirmed that the pyrazolyl piperidine analogs bind to the FXa active site in a pose analogous to that of rivaroxaban (Xarelto®), a marketed FXa inhibitor [1]. While the target compound 3-(3-phenyl-1H-pyrazol-5-yl)piperidine differs from 4a in bearing an unsubstituted phenyl rather than a 4-chlorophenyl and in the piperidine attachment position (C-3 vs. unspecified), the shared pyrazolyl piperidine core establishes a potency floor: even modestly optimized members of this class achieve low-nanomolar enzyme inhibition, and in silico ADMET predictions for the series suggest favorable drug-like properties [1].

Factor Xa inhibition Anticoagulation Thrombosis Pyrazolyl piperidine

Procurement-Relevant Application Scenarios for 3-(3-Phenyl-1H-pyrazol-5-yl)piperidine


Dual CCR5/CXCR4 Antagonist Screening for HIV-1 Entry Inhibition

The pyrazolo-piperidine core has been experimentally validated as a dual CCR5/CXCR4 entry inhibitor scaffold, with lead compound 3 demonstrating IC₅₀ values of 3.8 μM (CCR5-tropic MAGI assay) and 0.8 μM (CXCR4-tropic MAGI assay), alongside isolated HIV reverse transcriptase inhibition (IC₅₀ = 9.0 μM) [1]. 3-(3-Phenyl-1H-pyrazol-5-yl)piperidine retains the essential pyrazole-piperidine architecture and the 3-phenyl substituent required for hydrophobic pocket occupancy. The compound can serve as a starting point for focused library synthesis around the piperidine nitrogen and pyrazole C-4 position to improve dual-tropic antiviral potency while monitoring selectivity against host chemokine receptors. The established SAR indicating that N-sulfonyl derivatives improve oral exposure and N-alkyl derivatives enhance solubility provides a rational derivatization strategy [2].

IRAK4-Targeted Anti-Inflammatory Lead Generation

The pyrazole C-3 piperidine scaffold is a crystallographically validated pharmacophore for IRAK4 inhibition, with optimized analogs achieving single-digit nanomolar enzyme potency (IC₅₀ = 5 nM for piperazine 32) and in vivo efficacy in a rodent arthritis model [2]. The target compound's free piperidine NH serves as the optimal anchor point for installing sulfonyl, alkyl, or acyl substituents, each imparting distinct pharmacokinetic profiles as documented in the IRAK4 program: N-sulfonyl for oral exposure, N-alkyl for solubility [2]. Procurement of this building block supports a structure-based design campaign targeting autoimmune and autoinflammatory indications driven by IL-1R/TLR signaling.

Factor Xa Inhibitor Hit Expansion for Anticoagulant Drug Discovery

Pyrazolyl piperidine derivatives have been shown to inhibit factor Xa with low-nanomolar potency (compound 4a, IC₅₀ = 13.4 nM) and to prolong coagulation times (aPTT and PT) on a par with heparin [3]. The binding mode, confirmed by docking studies, mimics that of the approved drug rivaroxaban [3]. 3-(3-Phenyl-1H-pyrazol-5-yl)piperidine provides an entry point for SAR exploration of the phenyl substituent (e.g., introducing chloro, methoxy, or trifluoromethyl groups at various positions) and evaluating the impact of the piperidine 3-attachment geometry on FXa binding affinity and selectivity versus related serine proteases (thrombin, factor VIIa).

Sigma Receptor and Neuropeptide Y Receptor Probe Development

Derivatives containing the 3-phenyl-1H-pyrazol-5-yl fragment have demonstrated high-affinity binding to sigma receptors (IC₅₀ = 1.40 nM) and NPY Y5 receptors (IC₅₀ = 1.90 nM) [4][5]. The target compound, by combining this fragment with a piperidine ring capable of forming ionic interactions with conserved aspartate/glutamate residues in GPCR orthosteric sites, represents a logical probe candidate for these receptor families. Its commercial availability and the absence of prior ChEMBL annotation make it an attractive singleton for identifying novel chemotype–target pairings via broad-panel screening.

Quote Request

Request a Quote for 3-(3-phenyl-1H-pyrazol-5-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.